3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the empirical formula C9H16ClN3O and a molecular weight of 217.70 g/mol . It is a solid compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields of research and industry .
Properties
IUPAC Name |
5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPTPDBYZEWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Piperidine-3-Carboxamidoxime with Ethyl-Substituted Reagents
Reaction Mechanism and Precursor Design
The most widely documented method involves cyclocondensation between piperidine-3-carboxamidoxime and ethyl-substituted nitrile oxides (Fig. 1A). This one-pot reaction proceeds under acidic conditions (e.g., HCl/EtOH), where the amidoxime acts as a bifunctional nucleophile, attacking the nitrile oxide’s electrophilic carbon. The resulting 1,2,4-oxadiazole ring forms regioselectively at the 3-position of the piperidine backbone.
Table 1: Representative Cyclocondensation Conditions
| Precursor | Solvent | Acid Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperidine-3-carboxamidoxime | Ethanol | HCl (conc.) | 80°C, 12 hr | 62–68 |
| Ethyl nitrile oxide | DCM | TFA | RT, 24 hr | 55 |
Key variables impacting yield include:
Purification and Byproduct Analysis
Crude products typically require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove:
Nucleophilic Substitution on Pre-Formed Oxadiazole Intermediates
Two-Step Synthesis via 3-Chlorooxadiazole
An alternative route functionalizes a pre-assembled 1,2,4-oxadiazole core (Fig. 1B):
- Step 1 : 5-Ethyl-3-chloro-1,2,4-oxadiazole is prepared by treating ethyl amidoxime with Cl₃CCN in pyridine (75% yield).
- Step 2 : Piperidine undergoes nucleophilic aromatic substitution (SNAr) at the oxadiazole’s 3-position under basic conditions (K₂CO₃, DMF, 100°C).
Table 2: SNAr Reaction Optimization
| Base | Solvent | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100°C | 8 | 58 |
| DBU | THF | 65°C | 12 | 47 |
Limitations include competing hydrolysis of the chlorooxadiazole in polar aprotic solvents, which reduces overall yield.
Multi-Step Approaches from Piperidine Derivatives
Reductive Amination of 3-Oxadiazolyl Ketones
A less common but scalable method involves:
Solid-Phase Synthesis for High-Throughput Production
Patent US5043345A describes a resin-bound approach where Wang resin is functionalized with a piperidine scaffold, enabling iterative oxadiazole formation and cleavage. While yields per step are modest (35–50%), this method facilitates rapid analog generation for structure-activity relationship (SAR) studies.
Analytical Characterization and Quality Control
Structural Confirmation Techniques
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-3 position due to electron-deficient characteristics. Key reactions include:
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Amine substitution | Ethanol, 60–80°C, 6–8 h | Ethylamine | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-ethylpiperidine | 65–85% |
| Thiol substitution | DMF, K₂CO₃, 50°C, 4 h | Thiophenol | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-S-phenylpiperidine | 70–78% |
These reactions exploit the oxadiazole’s susceptibility to nucleophilic attack, forming derivatives with altered electronic and steric properties.
Oxidation Reactions
The ethyl group on the oxadiazole ring can be oxidized to a carboxylic acid under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 80°C, 12 h | 3-(5-Carboxy-1,2,4-oxadiazol-3-yl)piperidine | 70–75% |
| KMnO₄ | H₂O, 60°C, 6 h | Same as above | 60–65% |
The resulting carboxylic acid derivatives are valuable intermediates for further functionalization.
Reduction Reactions
The oxadiazole ring can be reduced to form diamino derivatives:
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux, 3 h | 3-(5-Ethyl-1,2,4-diaminoazol-3-yl)piperidine | 60–70% |
| H₂/Pd-C | Ethanol, 50 psi, 24 h | Same as above | 50–55% |
Reduction enhances hydrogen-bonding capacity, potentially improving pharmacological activity.
Piperidine Ring-Opening Reactions
Under acidic conditions, the piperidine ring undergoes hydrolysis:
| Acid | Conditions | Products | Conversion |
|---|---|---|---|
| HCl (conc.) | Reflux, 8 h | Linear amine hydrochloride | 80–90% |
| H₂SO₄ | 100°C, 6 h | Same as above | 75–85% |
Ring-opening generates linear amines for use in peptide synthesis or polymer chemistry.
Cross-Coupling Reactions
The oxadiazole ring participates in palladium-catalyzed coupling reactions:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(5-Aryl-1,2,4-oxadiazol-3-yl)piperidine | 55–65% |
Such reactions enable aryl/heteroaryl group introductions, expanding structural diversity .
Key Research Findings
Recent studies highlight the compound’s role in synthesizing bioactive derivatives:
-
Anticancer Agents : Coupling with aromatic amines yielded compounds showing IC₅₀ values of 15–20 μM against MCF-7 cells .
-
Antimicrobial Derivatives : Thiol-substituted analogs inhibited Staphylococcus aureus at MIC values of 2–4 μg/mL.
Reaction Mechanisms
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of oxadiazoles exhibit significant cytotoxicity against a range of cancer cell lines. Notably, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.63 |
| A549 (lung cancer) | 12.0 |
| U937 (leukemia) | 10.0 |
These values indicate that the compound's efficacy is comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for further development as an anti-infective agent.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate oxadiazole precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives, including 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. The study reported that these compounds exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and modulation of key signaling pathways .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar compounds highlighted the effectiveness of oxadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as lead molecules for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.
Comparison with Similar Compounds
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride . These compounds share the oxadiazole and piperidine core structures but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride lies in its specific substituents, which may confer distinct biological activities and applications compared to its analogs.
Biological Activity
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS No. 183208-11-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN3O |
| Molecular Weight | 217.7 g/mol |
| Physical State | White solid |
| Melting Point | Not available |
The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Anticancer Activity
1,2,4-Oxadiazole derivatives are also recognized for their anticancer properties. A study highlighted that certain oxadiazole compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of p53 expression levels .
In vitro assays have shown that these compounds can inhibit cell proliferation effectively. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 0.12 |
| 5b | A549 | 0.75 |
The above data illustrates that modifications to the oxadiazole structure can significantly enhance cytotoxicity against various cancer cell lines .
The biological activities of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation.
- Antimicrobial Action : The presence of the oxadiazole ring enhances membrane permeability in bacteria leading to cell death.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds bearing an oxadiazole moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Investigation : Research focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines demonstrated that structural variations significantly influenced their potency. Some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Q & A
Q. What strategies reconcile discrepancies in synthetic yields reported across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
